(7S,10R,11S,12S,19S,Z)-7-((tert-Butyldimethylsilyl)oxy)-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-((E)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-4,20-dioxa-3,21-disilatricos-16-en-9-one
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Overview
Description
The compound “(7S,10R,11S,12S,19S,Z)-7-((tert-Butyldimethylsilyl)oxy)-11-hydroxy-2,2,3,3,8,8,10,12,16,21,21,22,22-tridecamethyl-19-((E)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-4,20-dioxa-3,21-disilatricos-16-en-9-one” is a highly complex organic molecule. It features multiple functional groups, including hydroxyl, silyl ether, and thiazole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and coupling reactions. The tert-butyldimethylsilyl (TBDMS) group is often used as a protecting group for hydroxyl functionalities during the synthesis.
Industrial Production Methods
Industrial production of such complex molecules is usually not feasible due to the intricate and lengthy synthetic routes. Instead, these compounds are often synthesized in research laboratories for specific studies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove double bonds or reduce ketones to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) for deprotection of silyl ethers.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology
It may be used in studies involving enzyme interactions or as a probe to study biological pathways.
Medicine
Industry
While industrial applications are limited due to the complexity of the molecule, it may find use in specialized chemical industries or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Compounds with similar functional groups, such as other silyl ethers or thiazole-containing molecules.
- Molecules with similar structural complexity, used in organic synthesis or biological studies.
Uniqueness
The unique combination of functional groups and the specific stereochemistry of the compound make it distinct from other similar molecules. This uniqueness could confer specific reactivity or biological activity, making it valuable for targeted research applications.
Properties
Molecular Formula |
C45H87NO5SSi3 |
---|---|
Molecular Weight |
838.5 g/mol |
IUPAC Name |
(3S,6R,7S,8S,12Z,15S,16E)-1,3,15-tris[[tert-butyl(dimethyl)silyl]oxy]-7-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
InChI |
InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35+,38-,39-,40-/m0/s1 |
InChI Key |
XPWGOKRSLJTZLR-HAROIHRISA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H]([C@@H](C)C(=O)C(C)(C)[C@H](CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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